molecular formula C9H8BrFO B14045466 6-Bromo-5-fluorochromane

6-Bromo-5-fluorochromane

Cat. No.: B14045466
M. Wt: 231.06 g/mol
InChI Key: SOFVRUWYVBIDNL-UHFFFAOYSA-N
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Description

6-Bromo-5-fluorochromane is a bicyclic organic compound comprising a benzene ring fused to a dihydropyran (chromane) scaffold. Chromanes are widely studied for their biological activity, and halogenation (e.g., bromine, fluorine) often enhances metabolic stability or binding affinity in drug candidates .

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

6-bromo-5-fluoro-3,4-dihydro-2H-chromene

InChI

InChI=1S/C9H8BrFO/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h3-4H,1-2,5H2

InChI Key

SOFVRUWYVBIDNL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2F)Br)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluorochromane typically involves the bromination and fluorination of chromane derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . This method is favored for its functional group tolerance and environmental benignity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of immobilized catalysts and biphasic systems can enhance the efficiency and selectivity of the reactions .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-fluorochromane undergoes various chemical reactions, including:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, leading to the formation of substituted chromane derivatives.

    Oxidation Reactions: Oxidizing agents like potassium permanganate can convert this compound into corresponding chromanones.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the compound to its corresponding alcohols.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF or DMSO, and mild heating.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products:

    Substitution: Substituted chromane derivatives.

    Oxidation: Chromanones.

    Reduction: Chromanols.

Scientific Research Applications

6-Bromo-5-fluorochromane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluorochromane involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity . The pathways involved often include the modulation of signal transduction processes and the inhibition of key metabolic enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Chromane Derivatives

The closest structural analog in the evidence is 6-Bromo-3-fluorochromane (). Key comparisons include:

Property 6-Bromo-5-fluorochromane (Hypothetical) 6-Bromo-3-fluorochromane ()
Synthesis Method Not reported Iodine(I)/Iodine(III) catalysis
Yield N/A 55%
Melting Point N/A 74–75°C
Optical Activity N/A [α]D^25: +35.9° (CHCl3)
Enantiomeric Ratio N/A 13:87 (e.r.)

The 3-fluoro isomer’s synthesis via asymmetric catalysis highlights the challenges of regioselective fluorination in chromanes.

Non-Chromane Halogenated Analogues

Quinoline Derivatives
  • 5-Bromo-6-fluoroquinoline (): A nitrogen-containing heterocycle with bromine and fluorine at positions 5 and 4. Its planar structure contrasts with chromane’s bicyclic system, likely leading to differences in solubility and π-π stacking interactions.
  • 6-Bromo-4,8-dichloro-quinoline-3-carbonitrile (): Additional chloro substituents increase molecular weight (MW: ~300 g/mol) and polarity compared to this compound.
Aniline Derivatives
  • 5-Bromo-4-fluoro-2-methylaniline (): Similarity score: 0.82. The methyl group enhances steric effects, while the amine functional group increases reactivity in electrophilic substitution.
  • 5-Bromo-2-fluoroaniline (): MW: 190.02 g/mol. The ortho-fluoro substituent may induce steric strain, reducing stability compared to para-substituted analogs.
Pyridine and Nicotinic Acid Derivatives
  • 5-Bromo-6-chloronicotinic acid (): Carboxylic acid group introduces acidity (pKa ~3–4), making it more hydrophilic than halogenated chromanes.

Key Trends and Implications

Substituent Position: Fluorine at position 3 (chromane) vs. 5: Proximity to the oxygen atom in chromane may alter hydrogen-bonding capacity and ring conformation. Bromine’s bulkiness at position 6 could hinder nucleophilic attacks compared to smaller halogens (e.g., chlorine) in quinolines .

Synthetic Challenges :

  • Asymmetric synthesis of 6-Bromo-3-fluorochromane achieved moderate yield (55%) and enantioselectivity (e.r. 13:87), suggesting that 5-fluorination might require alternative catalysts or conditions .

Physicochemical Properties: Melting points for halogenated aromatics (e.g., 74–75°C for 6-Bromo-3-fluorochromane) are typically higher than non-rigid structures, but steric effects may lower them in para-substituted isomers.

Biological Relevance: Fluorinated chromanes and quinolines are explored as kinase inhibitors or antimicrobial agents. The 6-bromo-5-fluoro substitution pattern could enhance lipophilicity, improving blood-brain barrier penetration .

Biological Activity

6-Bromo-5-fluorochromane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

This compound has the molecular formula C₁₂H₈BrF and a molecular weight of approximately 267.09 g/mol. The compound features a chromane core, which is a bicyclic structure composed of a benzene ring fused to a tetrahydrofuran ring. The presence of bromine and fluorine substituents enhances its reactivity and biological potential.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to act as an inhibitor of cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes.
  • Anticancer Properties : Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Protein Binding : Interaction studies have shown that the compound can bind covalently or non-covalently with proteins, influencing their function and activity. This interaction is crucial for understanding its role in biochemical pathways.
  • Gene Expression Modulation : The compound may affect gene expression by altering transcription factor activity, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies

  • Antioxidant Activity Study : A study conducted on human fibroblast cells demonstrated that treatment with this compound significantly reduced markers of oxidative stress compared to untreated controls. The results indicated a dose-dependent response, suggesting that higher concentrations lead to greater protective effects against oxidative damage.
  • Enzyme Inhibition Research : In vitro assays revealed that this compound inhibited CYP2D6 activity by approximately 50% at a concentration of 10 µM. This inhibition could have implications for drug interactions in patients taking medications metabolized by this enzyme .
  • Cancer Cell Line Study : In a study involving breast cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis rates. Flow cytometry analysis showed an increase in cells undergoing programmed cell death after exposure to the compound .

Comparative Analysis

To better understand the uniqueness of this compound, the following table compares it with structurally related compounds:

Compound NameStructure FeaturesUnique Characteristics
5-FluorochromaneLacks bromine substituentExhibits different reactivity patterns
6-Bromo-4-fluorochromaneDifferent fluorine positionMay show altered biological activity
7-Bromo-5-fluorochromaneDifferent bromine positionPotentially different enzyme inhibition profiles

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